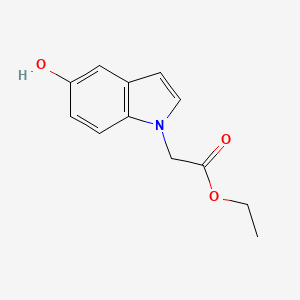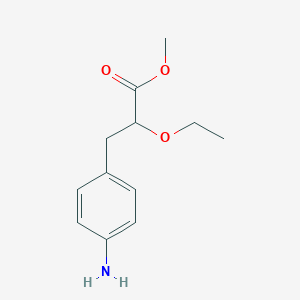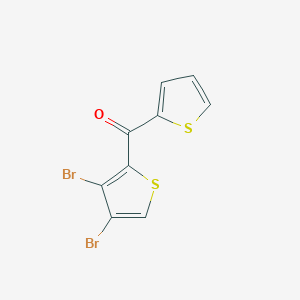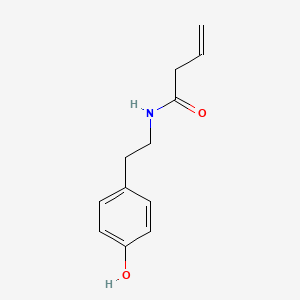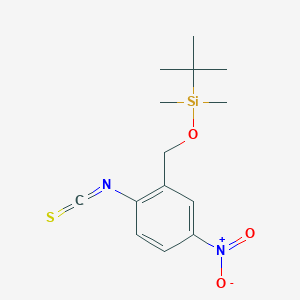![molecular formula C15H15NO2 B8302862 Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)
Methyl 4-[methyl(phenyl)amino]benzoate
Overview
Description
Methyl 4-[methyl(phenyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methylated phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[methyl(phenyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the reaction of 4-nitrobenzoic acid with methylamine, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoates and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[methyl(phenyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[methyl(phenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-nitrobenzoate
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-[methyl(phenyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18-2/h3-11H,1-2H3 |
InChI Key |
OTBFWRJHRPTMGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
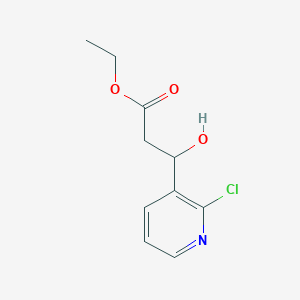
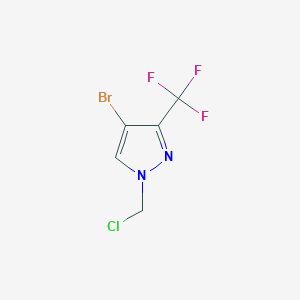
![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)
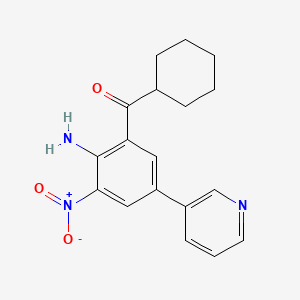
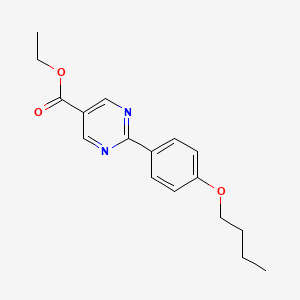

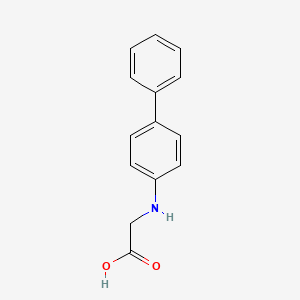
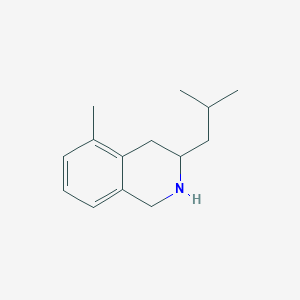
![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)
